molecular formula C6H8ClN3 B1613585 6-Chloro-N2-methylpyridine-2,3-diamine CAS No. 89660-14-0

6-Chloro-N2-methylpyridine-2,3-diamine

Cat. No.: B1613585
CAS No.: 89660-14-0
M. Wt: 157.6 g/mol
InChI Key: QPUXFBYDNRQUER-UHFFFAOYSA-N
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Description

6-Chloro-N2-methylpyridine-2,3-diamine, also known as CPD or CL-2MDP, is a chemical compound with the molecular formula C6H8ClN3. It has an average mass of 157.601 Da and a monoisotopic mass of 157.040680 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of 6 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms . The exact structure is not provided in the search results.

Scientific Research Applications

Coordination Chemistry and Luminescence

Synthesis and Coordination Chemistry : Compounds similar to 6-Chloro-N2-methylpyridine-2,3-diamine have been explored for their synthesis and coordination chemistry, especially in forming complexes with metals. These complexes have applications in luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Luminescent Agents : Certain chloromethylpyridyl bipyridine complexes, related in structure to this compound, have been identified as thiol-reactive luminescent agents. These agents have long luminescence lifetimes and large Stokes shifts, demonstrating potential for specific targeting in biological imaging, such as accumulating in mitochondria (Amoroso et al., 2008).

Anion Detection and Binding

Metallo-Helicate Hosts for Anionic Guests : Innovative bisamido-2,2'-bipyridine based ligands capable of forming dinuclear triple helicate complexes upon coordination with Fe(II) have been developed. These complexes can bind anions within their intrahelical cavity, showcasing a novel approach for anion detection and binding (Goetz & Kruger, 2006).

Materials Science and Catalysis

Catalytic Applications : Terpyridines and their transition metal complexes, which are structurally related to this compound, find extensive applications in catalysis. These applications range from artificial photosynthesis and water splitting to biochemical transformations and polymerization reactions (Winter, Newkome, & Schubert, 2011).

Luminescent Labeling for Biological Applications

Highly Luminescent Lanthanide Tags : Compounds with structures akin to this compound have been utilized to develop highly luminescent lanthanide tags suitable for protein labeling and time-resolved luminescence imaging. This application highlights the potential of such compounds in biomedical research and diagnostics (Weibel et al., 2004).

Safety and Hazards

According to the Safety Data Sheet, 6-Chloro-N2-methylpyridine-2,3-diamine is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Protective measures include wearing protective gloves, clothing, eye protection, and face protection. If in eyes, rinse cautiously with water for several minutes .

Properties

IUPAC Name

6-chloro-2-N-methylpyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3/c1-9-6-4(8)2-3-5(7)10-6/h2-3H,8H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUXFBYDNRQUER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647984
Record name 6-Chloro-N~2~-methylpyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89660-14-0
Record name 6-Chloro-N~2~-methylpyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6-Chloro-N-methyl-3-nitropyridin-2-amine (28-1, 10.5 g, 56 mmol) and tin(II) chloride dihydrate (50.5 g, 224 mmol) were suspended in concentrated HCl (80 mL) and refluxed overnight. The solution was cooled to room temperature and then added very slowly to a NaOH/ethyl acetate solution at −78° C., until the solution had a slightly basic pH. The suspension was washed with sodium bicarbonate, brine, dried over sodium sulfate, filtered, and concentrated to produce 6-chloro-N2-methylpyridine-2,3-diamine (28-2) as a black solid. HRMS (M+H)+: observed=158.0471, calculated=158.0480.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
50.5 g
Type
reactant
Reaction Step Two
Name
NaOH ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

6-Chloro-N-methyl-3-nitropyridin-2-amine (1-1, 10.5 g, 56 mmol) and tin(II) chloride dehydrate (50.5 g, 224 mmol) were suspended in concentrated HCl (80 mL) and refluxed overnight. The solution was cooled to room temperature and then added very slowly to a NaOH/ethyl acetate solution at −78° C., until the solution had a slightly basic pH. The suspension was washed with sodium bicarbonate, brine, dried over sodium sulfate, filtered, and concentrated to produce 6-chloro-N2-methylpyridine-2,3-diamine (1-2) as a black solid. HRMS (M+H)+: observed=158.0487, calculated=158.0480.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
50.5 g
Type
reactant
Reaction Step Two
Name
NaOH ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

The title compound was prepared in analogy to the procedure described in Step 85.2 using 6-chloro-N-methyl-3-nitropyridin-2-amine (Step 102.1) at RT for 23 hr. The crude material was purified by silica gel column chromatography (25% EtOAc/hexane) to afford a purple solid. tR: 0.64 min (LC-MS 2); ESI-MS: 158 [M+H]+ (LC-MS 2); Rf=0.12 (25% EtOAc/Hexane).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
EtOAc Hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of 6-chloro-N-methyl-3-nitropyridin-2-amine (630 mg, 3.36 mmol) in MeOH (10 ml) and water (10 ml) was added Fe (940.8 mg, 16.8 mmol) and NH4Cl (898.8 mg, 168 mmol) at 20° C. The mixture was stirred for 3 hours under reflux temperature until TLC (PE: EA=3:1) showed that the reaction was complete. The mixture was filtered, the filtrate concentrated and residue treated with water (10 ml) and extracted with ethyl acetate (2×20 ml). The combined organic layers were washed with brine (30 ml), dried over Na2SO4 and concentrated to give the desired product (316 mg, 59.7%) as a yellow solid which was used in next step without further purification. LCMS (m/z): 158.1 [M+H]+.
Quantity
630 mg
Type
reactant
Reaction Step One
Name
Quantity
898.8 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
940.8 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
59.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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